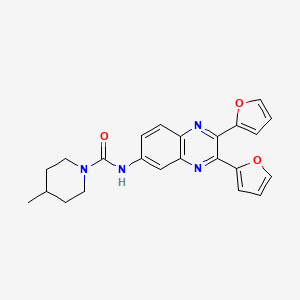

![molecular formula C18H16N6OS2 B4007851 N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007851.png)

N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-1,3-benzothiazol-2-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide often involves multi-step chemical reactions that incorporate the benzothiazole and tetrazole rings into various molecular frameworks. For instance, derivatives incorporating the benzothiazole group have shown potent activity in various pharmacological assays, indicating the versatility of the synthesis strategies employed (Nitta et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives typically involves various spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. These analyses reveal the conformational features and structural intricacies of the molecules, which are crucial for understanding their reactivity and biological activity. For example, the single crystal X-ray study of a related compound demonstrated its specific conformational features (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzothiazole compounds undergo a variety of chemical reactions, reflecting their rich chemistry. These include reactions with activated chlorocompounds, leading to the formation of poly-substituted thiophenes and thiadiazoles (Ali et al., 2014). Such reactions expand the chemical space of benzothiazole derivatives, enabling the synthesis of compounds with potentially novel biological activities.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The synthesis and biological significance of 2-(thio)ureabenzothiazoles highlight the broad spectrum of biological activities associated with benzothiazole (BT) derivatives. These compounds, including urea and thiourea derivatives of benzothiazole, have demonstrated a wide range of pharmacological activities. Innovative synthetic methodologies, covering approaches from 1935 to the present, provide diverse substituents for these compounds, emphasizing their importance in medicinal chemistry. Notably, the review discusses chemical reactions involving 2-aminobenzothiazoles with various reagents, underlining the utility of these compounds for designing new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Therapeutic Potential and Pharmacological Activities

Benzothiazoles have been identified as versatile heterocyclic scaffolds with extensive pharmaceutical applications. Their derivatives exhibit a wide range of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The simple structure of 2-arylbenzothiazoles, in particular, shows promise as antitumor agents. The increasing importance of the benzothiazole nucleus in drug discovery, due to its structural simplicity and synthetic versatility, offers great potential for the development of new therapeutic agents, especially in cancer treatment (Kamal et al., 2015).

Structural Activity Relationship (SAR)

The benzothiazole scaffold is highlighted for its varied biological activities and low toxicity. Derivatives of benzothiazole have shown enhanced activities, making it a crucial moiety in medicinal chemistry. These derivatives exhibit pharmacological activities such as antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The review also discusses common synthesis methods and the significance of structural variations in benzothiazole derivatives, providing insights into their applications in different fields of chemistry (Bhat & Belagali, 2020).

Anticancer Potentials

Benzothiazole derivatives have been extensively reviewed for their anticancer potentials, highlighting their effectiveness against various cancer cell lines through different mechanisms. The review categorizes these derivatives based on their structure-activity relationship (SAR) and mechanism of action, offering a comprehensive understanding of benzothiazole's role in cancer therapy. The findings suggest significant leads for developing novel benzothiazole derivatives as anticancer agents (Pathak et al., 2019).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS2/c1-2-14(16(25)20-17-19-13-10-6-7-11-15(13)26-17)27-18-21-22-23-24(18)12-8-4-3-5-9-12/h3-11,14H,2H2,1H3,(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNRZONTWCHMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

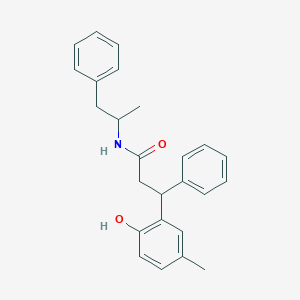

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)

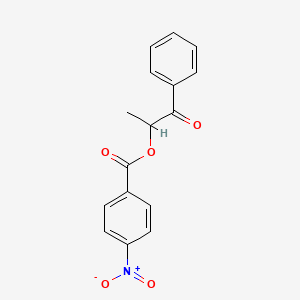

![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)

![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)

![1-(benzylsulfonyl)-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4007791.png)

![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-fluorophenyl)-3-phenylpropanamide](/img/structure/B4007817.png)

![6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)

![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)

![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)

![1-[(2-isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B4007836.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4007838.png)